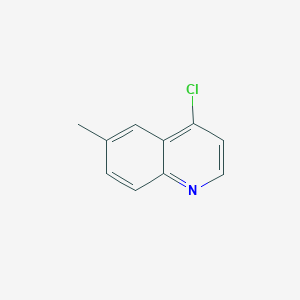

4-Chloro-6-methylquinoline

説明

特性

IUPAC Name |

4-chloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWWPOQFLMUYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356457 | |

| Record name | 4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-71-0 | |

| Record name | 4-Chloro-6-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-6-methylquinoline molecular weight and formula

An In-depth Technical Guide to 4-Chloro-6-methylquinoline: Synthesis, Applications, and Core Properties

Executive Summary

This compound is a halogenated heterocyclic compound that has emerged as a pivotal structural motif and versatile building block in medicinal chemistry and organic synthesis. Its quinoline core, substituted with a reactive chlorine atom at the 4-position and a methyl group at the 6-position, provides a unique scaffold for developing novel therapeutic agents and functionalized materials. This guide offers a comprehensive technical overview of this compound, detailing its fundamental molecular properties, outlining a robust synthetic protocol with mechanistic insights, exploring its critical applications in drug discovery, and establishing standards for its analytical characterization and safe handling. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this high-value chemical intermediate.

Core Molecular Profile and Physicochemical Properties

The utility of any chemical intermediate begins with a precise understanding of its fundamental properties. This compound is a solid, crystalline compound under standard conditions.[1] Its core attributes are summarized below, providing the foundational data required for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [2][3] |

| Molecular Weight | 177.63 g/mol | [2][4] |

| CAS Number | 18436-71-0 | [2][5] |

| Appearance | Powder to crystal solid | [1] |

| Boiling Point | 140 °C at 10 mmHg | [1] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [1] |

| InChI Key | HZWWPOQFLMUYOX-UHFFFAOYSA-N | |

| SMILES String | Cc1ccc2nccc(Cl)c2c1 |

Synthesis of this compound: A Validated Protocol

The synthesis of 4-chloroquinolines is a well-established process in organic chemistry, typically involving the cyclization of an appropriate aniline precursor followed by chlorination of the resulting quinolinone. The chlorine atom at the 4-position is not introduced directly but is the result of a conversion from a hydroxyl group, which is more synthetically accessible. The following protocol describes a reliable, multi-step synthesis, explaining the causality behind each procedural choice.

Synthetic Workflow Overview

The transformation from a simple aniline to the target chloroquinoline proceeds via two key stages: the Gould-Jacobs reaction to form the heterocyclic quinolinone core, followed by a deoxychlorination reaction.

Caption: A two-stage workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 6-Methylquinolin-4-ol

-

Reactant Charging: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-toluidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

-

Rationale: p-Toluidine serves as the aniline backbone that will form the benzene portion of the quinoline ring. Diethyl (ethoxymethylene)malonate is the three-carbon fragment provider necessary for building the pyridine ring. A slight excess of the malonate derivative ensures complete consumption of the starting aniline.

-

-

Condensation: Heat the mixture at 100-110 °C for 2 hours. The reaction is typically performed neat (without solvent). A vacuum can be applied to remove the ethanol byproduct, driving the equilibrium towards the product.

-

Rationale: This step forms the anilinomethylenemalonate intermediate through a condensation reaction. Removing ethanol is a classic application of Le Châtelier's principle to maximize yield.

-

-

Cyclization: Add the resulting intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 240-250 °C.

-

Rationale: The high temperature induces an intramolecular thermal cyclization (a pericyclic reaction), followed by aromatization, to form the stable quinolinone ring system. Diphenyl ether is used as a thermal medium due to its high boiling point and chemical inertness under these conditions.

-

-

Isolation and Purification: Cool the reaction mixture, which will cause the product, 6-methylquinolin-4-ol, to precipitate. Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry.

Stage 2: Synthesis of this compound

-

Chlorination Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 6-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).[6]

-

Rationale: POCl₃ serves as both the chlorinating agent and the solvent. A large excess is used to ensure the reaction goes to completion. The quinolin-4-ol tautomerizes to the quinolin-4(1H)-one, and the oxygen of the carbonyl group acts as a nucleophile, attacking the phosphorus atom.

-

-

Reaction: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Refluxing provides the necessary activation energy for the reaction. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in an SN2-like fashion to yield the 4-chloro derivative.

-

-

Work-up and Isolation: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The solution will be strongly acidic.

-

Neutralization and Extraction: Carefully neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or sodium carbonate) until the pH is basic (~8-9). This will precipitate the crude product. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Rationale: Neutralization is critical for product isolation, as the quinoline nitrogen is protonated in acid, making the compound water-soluble. Basification deprotonates the nitrogen, rendering the product soluble in organic solvents.

-

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure this compound.

Applications in Drug Discovery and Chemical Synthesis

This compound is not an end-product but a high-value intermediate. Its utility stems from the reactivity of the C4-chlorine atom, which is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups.

Caption: Role of this compound as a key building block.

-

Antimalarial Drug Synthesis: The quinoline scaffold is the cornerstone of many antimalarial drugs. This compound serves as a critical intermediate for synthesizing potent antimalarials, contributing to global health initiatives.[5] The synthesis of drugs like chloroquine involves the nucleophilic substitution of the C4-chlorine with a substituted diamine.

-

Oncology Research: Many modern kinase inhibitors used in cancer therapy feature a quinoline or quinazoline core. This intermediate is used to synthesize novel compounds for screening as potential anti-cancer agents.[7]

-

Anti-inflammatory and Antimicrobial Agents: The unique structure of this compound allows for modifications that can lead to compounds with significant anti-inflammatory and antimicrobial properties.[8]

-

Versatile Chemical Building Block: Beyond medicine, it serves as a precursor for creating a diverse library of functionalized quinoline derivatives for broader research and development, including materials science.[5][8]

Analytical Characterization and Quality Control

To ensure the identity and purity of synthesized this compound, a multi-technique analytical approach is required. This constitutes a self-validating system for quality control.

-

¹H NMR Spectroscopy: Proton NMR provides a definitive fingerprint of the molecule. The aromatic region should show distinct signals for the protons on the quinoline ring system, and a characteristic singlet in the aliphatic region (~2.5 ppm) corresponding to the C6-methyl group protons.

-

¹³C NMR Spectroscopy: This technique confirms the carbon skeleton, with the number of signals corresponding to the 10 unique carbon atoms in the structure.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight.[9] An exact mass measurement can verify the molecular formula (C₁₀H₈ClN). The isotopic pattern for a compound containing one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region (1600-1450 cm⁻¹), and C-Cl stretching in the fingerprint region.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment, typically showing a purity of ≥98.0% for research-grade material.[5]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions by trained personnel.

GHS Hazard Classification

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Serious Eye Damage | H318 | Causes serious eye damage |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Data sourced from Sigma-Aldrich and Thermo Scientific Chemicals safety information.[4]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11]

-

Respiratory Protection: If dust formation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter.[11]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

-

Recommended storage temperature is between 2-8 °C under an inert atmosphere.[1][2]

-

Keep away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its well-defined molecular characteristics, coupled with a reactive chlorine handle, make it an indispensable precursor for a wide array of high-value quinoline derivatives. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for researchers aiming to leverage its potential in the development of next-generation pharmaceuticals and functional materials. The robust synthetic and analytical procedures described herein provide a validated framework for its reliable production and application in a research and development setting.

References

- 1. This compound | 18436-71-0 [chemicalbook.com]

- 2. 18436-71-0|this compound|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. H59890.03 [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound(18436-71-0) 1H NMR spectrum [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methylquinoline is a critical heterocyclic scaffold and a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique structure serves as a foundational building block for novel therapeutic agents, particularly in the realms of antimalarial and anticancer drug discovery.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying reaction mechanisms, experimental considerations, and optimization strategies. Detailed protocols for the key synthetic steps are provided, alongside a comparative analysis of the different methodologies to aid researchers in selecting the most appropriate route for their specific applications.

Introduction: The Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[3] This assertion is rooted in the vast number of natural products and synthetic compounds containing this moiety that exhibit significant biological activity. From the historical importance of quinine in combating malaria to modern targeted cancer therapies, the quinoline scaffold continues to be a focal point of drug discovery efforts.[3] The introduction of substituents, such as a chlorine atom at the 4-position and a methyl group at the 6-position, profoundly influences the molecule's physicochemical properties and biological interactions, making this compound a valuable and highly sought-after intermediate.[2][3]

Primary Synthetic Pathways

The synthesis of this compound is typically a multi-step process. The most common and industrially relevant approach involves the initial construction of a 4-hydroxy-6-methylquinoline intermediate, followed by a chlorination step. Several classic named reactions can be employed to construct the foundational quinoline ring.

The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis

The Gould-Jacobs reaction is a robust and widely utilized method for the preparation of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[4][5][6] This pathway is particularly effective for anilines bearing electron-donating groups.[5]

Mechanism: The reaction proceeds through a series of well-defined steps:

-

Nucleophilic Substitution: The synthesis begins with the nucleophilic attack of the aniline derivative, in this case, p-toluidine (4-methylaniline), on diethyl ethoxymethylenemalonate. This results in the formation of an anilinomethylenemalonate intermediate with the elimination of ethanol.[4][5]

-

Thermal Cyclization: The intermediate then undergoes a high-temperature intramolecular cyclization, a 6-electron electrocyclic reaction, to form the quinoline ring system.[4][5] This step is often the rate-determining step and requires significant thermal energy.[7]

-

Saponification and Decarboxylation: The resulting ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is then saponified using a base, such as sodium hydroxide, to hydrolyze the ester to a carboxylic acid.[4][5] Subsequent heating leads to decarboxylation, yielding the desired 4-hydroxy-6-methylquinoline.[4][5]

Causality in Experimental Choices: The high temperatures required for the cyclization step are necessary to overcome the activation energy barrier for the intramolecular reaction. The choice of a high-boiling solvent, or performing the reaction neat, is crucial for achieving the required temperature.[7] Microwave irradiation has emerged as a modern technique to significantly shorten reaction times and improve yields by enabling rapid and uniform heating to high temperatures.[7]

.

Gould-Jacobs Reaction Pathway

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloroquinoline-6-carboxylic acid | 386207-77-8 | Benchchem [benchchem.com]

- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. ablelab.eu [ablelab.eu]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-6-methylquinoline (CAS No. 18436-71-0), a key intermediate in pharmaceutical and agrochemical research. The document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies for their determination. It is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this versatile heterocyclic compound. We will delve into its fundamental physicochemical characteristics, spectroscopic profile, and the experimental protocols necessary for their verification, ensuring a robust foundation for its application in drug discovery and development.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a substituted quinoline that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a reactive chlorine atom at the 4-position and a methyl group at the 6-position of the quinoline scaffold, makes it a valuable building block for the synthesis of a diverse array of more complex molecules. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anti-inflammatory properties. The specific substitutions on the quinoline ring system, such as in this compound, are pivotal in modulating these biological effects, making a thorough understanding of its physical properties a prerequisite for its rational application in medicinal chemistry and materials science.

This guide is designed to provide a holistic view of the physical characteristics of this compound, moving beyond a simple tabulation of values to explain the causality behind experimental choices and to provide actionable protocols for in-house verification.

Core Physicochemical Properties

A precise understanding of the fundamental physical properties of a compound is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments and are crucial for process development, formulation, and quality control.

General Characteristics

The foundational identifiers and general appearance of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18436-71-0 | [1][2] |

| Molecular Formula | C₁₀H₈ClN | [1][2] |

| Molecular Weight | 177.63 g/mol | [1][2] |

| Appearance | Yellow to light orange or green solid/powder | [1] |

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of the purity of a crystalline solid and provide insights into the strength of its intermolecular forces.

| Thermal Property | Value | Conditions | Source(s) |

| Melting Point | 51 - 55 °C | - | [1] |

| Boiling Point | 140 °C | at 10 mmHg | [1] |

| Boiling Point (Calculated) | 275.6 °C | at 760 mmHg | [1] |

The observed melting point range of 51-55 °C is indicative of a crystalline solid. A narrow melting point range is generally associated with high purity. The boiling point has been reported under reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point.

The capillary method is a standard and widely accepted technique for accurate melting point determination.[3][4][5]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid transitions to a liquid is observed.

Caption: Workflow for Melting Point Determination.

Step-by-Step Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[6]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: If the approximate melting point is known, rapidly heat the block to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[3][6]

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

-

Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities.[3]

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its application in synthesis, purification, and biological assays. Quinoline and its derivatives are generally known to be sparingly soluble in water but exhibit good solubility in many organic solvents.[4][7]

This protocol outlines a reliable method for determining the saturated solubility of this compound in a given solvent using UV-Vis spectroscopy.[8][9][10]

Principle: The concentration of a saturated solution is determined by measuring its absorbance at a wavelength of maximum absorption (λmax) and comparing it to a standard calibration curve.

Caption: Workflow for Solubility Determination via UV-Vis.

Step-by-Step Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum (typically from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the solvent of interest.

-

Perform a series of dilutions to obtain at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Prepare Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation for Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any suspended particles.

-

Dilute the filtrate with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

-

Measurement and Calculation:

-

Measure the absorbance of the diluted filtrate at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound.

-

Spectroscopic Profile: A Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within a compound. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a comprehensive "fingerprint" of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.6 - 8.8 | d | ~4.5 |

| H3 | 7.3 - 7.5 | d | ~4.5 |

| H5 | 7.9 - 8.1 | d | ~8.5 |

| H7 | 7.6 - 7.8 | dd | ~8.5, ~2.0 |

| H8 | 7.4 - 7.6 | d | ~2.0 |

| -CH₃ | 2.4 - 2.6 | s | - |

Disclaimer: These are predicted values based on known substituent effects on the quinoline ring and data from similar compounds. Actual experimental values may vary.

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 152 |

| C3 | 121 - 123 |

| C4 | 148 - 150 |

| C4a | 125 - 127 |

| C5 | 128 - 130 |

| C6 | 136 - 138 |

| C7 | 130 - 132 |

| C8 | 124 - 126 |

| C8a | 147 - 149 |

| -CH₃ | 21 - 23 |

Disclaimer: These are predicted values based on known substituent effects on the quinoline ring and data from similar compounds. Actual experimental values may vary.

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5][11][12][13]

Caption: Workflow for NMR Sample Preparation.

Step-by-Step Procedure:

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

-

Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Touches: Cap the NMR tube securely and label it clearly.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Bond | Type of Vibration |

| 3100-3000 | C-H (aromatic) | Stretch |

| 3000-2850 | C-H (methyl) | Stretch |

| 1600-1450 | C=C and C=N (aromatic ring) | Stretch |

| 1470-1450 | C-H (methyl) | Bend |

| 850-800 | C-H (aromatic) | Out-of-plane bend |

| ~800 | C-Cl | Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent peak at m/z = 177, corresponding to the molecular weight of this compound. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (M+2) at m/z = 179 with approximately one-third the intensity of the M⁺ peak is expected.

-

Major Fragmentation Pathways:

-

Loss of a chlorine radical (Cl•) to give a fragment at m/z = 142.

-

Loss of a methyl radical (CH₃•) to give a fragment at m/z = 162.

-

Further fragmentation of the quinoline ring system.

-

Crystallographic Insights

While a specific crystal structure for this compound has not been found in the surveyed literature, analysis of closely related structures, such as 4-Chloro-6,7-dimethoxyquinoline, provides valuable insights into the expected molecular geometry.[14] The quinoline ring system is expected to be essentially planar. The presence of the chlorine atom and the methyl group will influence the intermolecular interactions in the solid state, which are likely to be dominated by van der Waals forces and potentially weak C-H···N and C-H···Cl hydrogen bonds.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. By integrating established data with standardized experimental protocols, we have aimed to create a self-validating resource for researchers. The information presented herein should facilitate the effective use of this important chemical intermediate in a variety of research and development settings, particularly in the rational design of novel therapeutic agents and functional materials. A thorough understanding of these fundamental properties is the first and most critical step towards unlocking the full potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(18436-71-0) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jinjingchemical.com [jinjingchemical.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. rjptonline.org [rjptonline.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 12. cif.iastate.edu [cif.iastate.edu]

- 13. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 14. benchchem.com [benchchem.com]

The Strategic Chemistry and Therapeutic Potential of 4-Chloro-6-methylquinoline Analogs and Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its inherent structural features and synthetic tractability have made it a "privileged structure" in drug discovery, leading to a plethora of approved drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] Within this vast chemical landscape, the 4-chloro-6-methylquinoline core emerges as a particularly strategic scaffold. The chlorine atom at the 4-position serves as a versatile synthetic handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups, while the methyl group at the 6-position provides a subtle yet significant lipophilic anchor that can influence pharmacokinetic properties and target engagement. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound and its derivatives, offering a technical resource for researchers engaged in the design and development of novel therapeutics.

I. Synthesis of the this compound Core: A Stepwise Approach

The construction of the this compound scaffold is a multi-step process that hinges on the initial formation of the corresponding 4-hydroxyquinoline precursor, followed by a robust chlorination reaction. This synthetic strategy is favored for its reliability and the commercial availability of the starting materials.

A. Synthesis of the Precursor: 4-Hydroxy-6-methylquinoline

The synthesis of 4-hydroxy-6-methylquinoline can be efficiently achieved through a cyclization reaction starting from 2-amino-5-methylacetophenone and an appropriate C1 source, such as ethyl formate.[3]

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylquinoline [3]

-

Dissolution: In a dry reaction flask, dissolve 2-amino-5-methylacetophenone (1 equivalent) in a suitable solvent like toluene to form a homogeneous solution.

-

Deprotonation: Slowly add a strong base, such as sodium hydride (60% dispersion in oil, 3 equivalents), to the solution at room temperature. Stir the reaction mixture for 30 minutes to ensure complete deprotonation.

-

Cyclization: Add ethyl formate (5 equivalents) dropwise to the reaction mixture. Continue stirring at room temperature overnight to facilitate the cyclization reaction.

-

Quenching and Neutralization: After the reaction is complete (monitored by TLC), slowly add water to quench the reaction. Adjust the pH of the solution to neutral using a 10% hydrochloric acid solution, which will precipitate the product.

-

Isolation and Purification: Collect the precipitated crystals by filtration, wash with cold water, and dry to obtain 4-hydroxy-6-methylquinoline.[3]

dot graph "Synthetic_Workflow_for_this compound" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Synthetic workflow for this compound.

B. Chlorination of 4-Hydroxy-6-methylquinoline

The conversion of the 4-hydroxyl group to a chlorine atom is a critical step, rendering the 4-position highly susceptible to nucleophilic attack. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both the chlorinating agent and, in many cases, the solvent.[4][5]

Experimental Protocol: Chlorination of 4-Hydroxy-6-methylquinoline [6][7]

-

Reaction Setup: In a flask equipped with a reflux condenser, suspend 4-hydroxy-6-methylquinoline (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirring mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess POCl₃. This step should be performed in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas.[7]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.[7]

II. Biological Activities and Therapeutic Potential

The this compound scaffold and its derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival.[8][9]

A. Anticancer Activity: Targeting Kinase Signaling Pathways

Many derivatives of this compound have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[1]

1. PI3K/Akt/mTOR Pathway Inhibition:

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that promotes cell proliferation, survival, and metabolism.[10][11] Its deregulation is a common event in many human cancers. Quinoline-based compounds have been developed as potent inhibitors of this pathway, often targeting mTORC1 and mTORC2 complexes.[10][12]

dot graph "PI3K_Akt_mTOR_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#EA4335"];

} Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

2. EGFR Signaling Pathway Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[13][14] Overexpression or mutation of EGFR is a hallmark of several cancers, making it a prime therapeutic target. Quinoline-based molecules have been successfully developed as EGFR inhibitors.[15]

dot graph "EGFR_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#EA4335"];

} Caption: Inhibition of the EGFR signaling pathway.

B. Mechanism of Action

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9] By inhibiting key survival pathways, these compounds can trigger the intrinsic or extrinsic apoptotic cascades, leading to the elimination of cancer cells. Furthermore, they can halt the cell cycle at specific checkpoints, preventing cancer cells from replicating.

III. Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.[16][17]

| Position | Modification | Impact on Anticancer Activity | Rationale |

| 4 | Replacement of chlorine with various amino groups | Generally enhances activity.[18] The nature of the amino side chain is critical for target engagement and can influence solubility and pharmacokinetic properties. | |

| 6 | Methyl group | Provides a lipophilic character that can enhance membrane permeability and binding to hydrophobic pockets of target proteins. Modifications to this position can fine-tune the overall properties of the molecule. | |

| 2 | Introduction of aryl or other bulky groups | Can significantly increase potency by providing additional binding interactions with the target protein.[9] | |

| Benzene Ring | Substitution with electron-withdrawing or electron-donating groups | Can modulate the electronic properties of the quinoline ring system, affecting its binding affinity and reactivity. The optimal substitution pattern is target-dependent. |

IV. Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:

-

Optimization of existing leads: Fine-tuning the substituents on the quinoline ring to improve potency, selectivity, and pharmacokinetic profiles.

-

Exploration of new biological targets: Screening this compound libraries against a wider range of biological targets to identify new therapeutic applications.

-

Development of combination therapies: Investigating the synergistic effects of this compound derivatives with other anticancer agents to overcome drug resistance.

References

- 1. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-HYDROXY-6-METHYLQUINOLINE | 23432-40-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. commonorganicchemistry.com [commonorganicchemistry.com]

- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 14. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Pharmacological Versatility of the Quinoline Scaffold: An In-depth Technical Guide to its Biological Activities

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry. Its inherent structural features, including its aromaticity, hydrogen bonding capability, and potential for diverse substitutions, have made it a "privileged structure" – a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities. This guide provides an in-depth technical exploration of the multifaceted pharmacological potential of quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core biological activities, elucidate the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic efficacy.

I. Anticancer Activity: Targeting the Proliferation and Survival of Malignant Cells

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds advancing to clinical use. Their mechanisms of action are diverse, often targeting fundamental processes of cancer cell growth and survival.[1][2]

A. Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are not monolithic; they engage with a variety of molecular targets to induce cytotoxicity and inhibit tumor progression.[3][4]

-

Topoisomerase Inhibition: A primary mechanism involves the inhibition of topoisomerases, enzymes crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA cleavage complex, these derivatives introduce DNA strand breaks, ultimately triggering apoptosis.[4][5][6] Camptothecin and its analogs are classic examples of quinoline alkaloids that function as topoisomerase I inhibitors.

-

Kinase Inhibition: Many quinoline-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are key components of signaling pathways that control cell proliferation, angiogenesis, and metastasis.

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

-

Induction of Apoptosis: Beyond specific enzyme inhibition, many quinoline derivatives can induce programmed cell death through various pathways, including the modulation of pro- and anti-apoptotic proteins.

Diagram of Topoisomerase Inhibition by Quinoline Derivatives

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]

- 5. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide on the Safety and Handling of 4-Chloro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methylquinoline is a heterocyclic aromatic compound with significant applications in medicinal chemistry and pharmaceutical development.[1] Its utility as a key intermediate in the synthesis of novel therapeutic agents, including those with potential antimicrobial, antimalarial, and anti-inflammatory properties, necessitates a thorough understanding of its safe handling and management.[1] This guide provides a comprehensive overview of the safety protocols, hazard information, and emergency procedures associated with this compound, grounded in authoritative safety data.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| Chemical Formula | C10H8ClN | [2] |

| Molecular Weight | 177.63 g/mol | [3] |

| CAS Number | 18436-71-0 | [2][3] |

| Appearance | Yellow solid[2] or Light orange to yellow to green powder to crystal[1] | [1][2] |

| Melting Point | 51 - 55 °C | [1] |

| Boiling Point | 140 °C at 10 mmHg | [1] |

| Purity | ≥ 98% (GC) | [1] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance requiring careful handling. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[3]

The "Danger" signal word is used for this compound, indicating the potential for severe eye damage. The primary target organ for single-exposure toxicity is the respiratory system.

First Aid Measures: A Protocol-Driven Approach

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. The following protocols are based on established safety data sheets.[3]

General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[4]

Protocol 1: Inhalation Exposure

-

Immediate Action: Remove the individual to fresh air.[3]

-

Breathing Support: If breathing is difficult, administer oxygen.[3] If the individual is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3]

-

Medical Attention: Consult a physician immediately.[3]

Protocol 2: Skin Contact

-

Decontamination: Immediately remove all contaminated clothing.[3]

-

Washing: Wash the affected skin area with plenty of soap and water.[3]

-

Medical Attention: Consult a doctor if irritation occurs.[3]

Protocol 3: Eye Contact

-

Immediate Rinsing: Rinse the eyes cautiously with pure water for at least 15 minutes.[3]

-

Contact Lenses: Remove contact lenses if present and easy to do so. Continue rinsing.[3]

-

Medical Attention: Seek immediate medical attention.[3]

Protocol 4: Ingestion

-

Do Not Induce Vomiting. [3]

-

Rinse Mouth: Thoroughly rinse the mouth with water.[3]

-

Consciousness Check: Never give anything by mouth to an unconscious person.[3]

-

Medical Emergency: Call a doctor or Poison Control Center immediately.[3]

Safe Handling and Storage: A Proactive Approach to Safety

The causality behind safe handling and storage protocols is rooted in preventing exposure and maintaining the chemical's integrity.

Handling:

-

Ventilation: Always handle in a well-ventilated area or in a fume hood to avoid the formation and inhalation of dust and aerosols.[5][6] The rationale is to keep airborne concentrations below exposure limits.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[3] This creates a physical barrier against contact.

-

Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[7] This prevents accidental ingestion.

-

Ignition Sources: Use non-sparking tools and prevent electrostatic discharge, as the compound is a combustible solid.[5]

Storage:

-

Container: Keep the container tightly closed.[5] This prevents contamination and release into the environment.

-

Location: Store in a cool, dry, and well-ventilated place.[5]

-

Security: Store in a locked-up area.[3][5] This restricts access to authorized personnel.

-

Segregation: Store away from incompatible materials such as strong oxidizing agents.[8]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary methods for minimizing exposure risk.

| Control Measure | Specification | Rationale |

| Engineering Controls | Handle in a well-ventilated area or under a fume hood.[5] | To minimize inhalation of dust and vapors. |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5] | To prevent eye contact and serious eye damage. |

| Skin Protection | Wear impervious and fire/flame-resistant clothing.[5] Chemical-resistant gloves are mandatory.[5] | To prevent skin irritation upon contact. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[5] A full-face particle respirator (N100 or P3) is recommended where risk assessment shows it's necessary.[6] | To prevent respiratory tract irritation. |

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5] Do not use a full water jet.[7]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Accidental Release Measures: A Step-by-Step Protocol

A systematic approach to spill management is crucial to prevent harm to personnel and the environment.

Protocol 3: Spill Cleanup and Containment

-

Evacuate and Secure: Evacuate personnel from the spill area and remove all sources of ignition.[5]

-

Personal Protection: Responders must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[5]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[5]

-

Cleanup:

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations.[5]

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 4-Chloro-6-methylquinoline in Modern Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-6-methylquinoline, a pivotal heterocyclic building block in pharmaceutical synthesis. We will dissect its chemical reactivity, focusing on the strategic importance of the C4-chloro substituent for constructing complex molecular architectures. This document details field-proven protocols for key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig). The causality behind experimental choices, mechanistic insights, and the application of this synthon in the development of high-value therapeutics, particularly kinase inhibitors, are elucidated to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of pharmacological activities.[2][3] Quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents.[4][5][6] The rigid, planar structure of the quinoline core serves as an excellent framework for orienting functional groups to achieve high-affinity interactions with biological targets.[2] Its synthetic tractability further cements its importance, allowing for systematic structural modifications to optimize efficacy, selectivity, and pharmacokinetic properties.[3]

This compound: A Versatile and Reactive Intermediate

This compound (CAS 18436-71-0) is a highly valuable derivative, serving as a key starting material for a multitude of therapeutic agents.[7][8] Its utility stems from the distinct reactivity of the chlorine atom at the 4-position of the quinoline ring.

-

Electrophilic C4 Position: The electron-withdrawing nitrogen atom in the pyridine ring activates the C4 position, making the C4-chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

-

Cross-Coupling Handle: The C-Cl bond serves as a prime reaction site for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional control and functional group tolerance.[9][10]

The methyl group at the 6-position, while less reactive, influences the molecule's electronic properties and provides a steric marker that can affect binding to biological targets. This combination of features makes this compound an indispensable tool for building libraries of novel, biologically active compounds.[7]

Caption: Synthetic utility of this compound.

Core Synthetic Methodologies & Protocols

The true power of this compound is realized through its conversion into more complex, functionalized derivatives. The following sections detail the protocols for three fundamental transformations.

Nucleophilic Aromatic Substitution (SNAr)

This is a classical and robust method for introducing amine or ether functionalities at the C4 position. The reaction is particularly efficient with electron-rich nucleophiles.[11] It is a foundational reaction for creating scaffolds found in numerous anticancer agents.[12][13]

Protocol 1: General Procedure for SNAr Amination

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

-

Solvent and Reagents: Add a suitable solvent such as n-butanol or isopropanol. Add the desired amine nucleophile (e.g., a substituted aniline, 1.1 - 1.5 eq.).

-

Acid Catalyst (Optional but Recommended): For less reactive amines, a catalytic amount of concentrated HCl or p-toluenesulfonic acid can be added to protonate the quinoline nitrogen, further activating the C4 position.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

If a precipitate (the product hydrochloride salt) has formed, it can be isolated by filtration.

-

Alternatively, neutralize the mixture with an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) or recrystallization to yield the desired 4-amino-6-methylquinoline derivative.

-

| Parameter | Condition | Rationale / Causality |

| Nucleophile | Primary/Secondary Amines, Alcohols | The C4 position is highly electrophilic and susceptible to attack. |

| Solvent | n-Butanol, Isopropanol, DMF | High-boiling polar solvents facilitate the reaction and dissolve reagents. |

| Temperature | 80 - 120 °C (Reflux) | Provides the necessary activation energy for the substitution reaction. |

| Catalyst | Acid (HCl, p-TsOH) | Protonation of the quinoline nitrogen increases the electrophilicity of C4. |

Suzuki-Miyaura Cross-Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Catalyst System: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (1-3 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O in a 4:1 to 10:1 ratio). Degassing (e.g., by three freeze-pump-thaw cycles or sparging with argon) is critical to prevent oxidation of the Pd(0) catalyst.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude residue by column chromatography (silica gel) to obtain the pure 4-aryl-6-methylquinoline product.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern alternative to classical SNAr for forming C-N bonds.[10] It offers broader substrate scope, including less nucleophilic amines, and often proceeds under milder conditions with higher functional group tolerance.[17][18] This reaction is a method of choice for synthesizing the 4-anilinoquinoline core found in many potent kinase inhibitors.[11][19]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type biarylphosphine ligand like XPhos or RuPhos, 2-4 mol%) to a dry reaction vessel.

-

Reagents: Add the this compound (1.0 eq.), the amine coupling partner (1.1-1.2 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS, 1.4-2.0 eq.).

-

Solvent: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C. The reaction is typically complete within 1-24 hours. Monitor by LC-MS.

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Quench the reaction by carefully adding water or a saturated NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography on silica gel to isolate the desired N-aryl or N-alkyl-4-amino-6-methylquinoline.

-

| Parameter | Condition | Rationale / Causality |

| Catalyst | Pd(0) source + Phosphine Ligand | The ligand stabilizes the Pd(0) species and facilitates oxidative addition and reductive elimination steps.[20] |

| Ligand | Bulky, electron-rich phosphines | Steric bulk on the ligand promotes the final reductive elimination step, which is often rate-limiting.[18] |

| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong base is required to deprotonate the amine, forming the palladium-amido complex.[20] |

| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air. |

Case Study: Synthesis of Kinase Inhibitor Scaffolds

The 4-anilinoquinoline and 4-anilinoquinazoline frameworks are central to a class of highly successful anticancer drugs that function as tyrosine kinase inhibitors (TKIs).[21][22][23] Drugs like Lapatinib, a dual inhibitor of EGFR and HER2 kinases, feature this core structure.[24][25] The synthesis of these drugs critically relies on the reaction of a C4-chloro heterocyclic intermediate with a substituted aniline.[11][26]

Using this compound as a starting point, medicinal chemists can apply the Buchwald-Hartwig or SNAr protocols to couple it with various anilines bearing pharmacophoric groups. This strategy allows for the rapid generation of diverse compound libraries to probe structure-activity relationships (SAR) and identify potent and selective kinase inhibitors.[27][28]

Safety and Handling

-

This compound: This compound is a halogenated heterocycle and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Palladium Catalysts and Ligands: Many palladium reagents and phosphine ligands are air- and moisture-sensitive and can be toxic. Handle under an inert atmosphere.

-

Bases: Strong bases like NaOt-Bu are corrosive and react violently with water. Handle with care.

-

Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

Conclusion

This compound is a powerful and versatile building block in pharmaceutical synthesis. Its activated C4-chloro position provides a reliable handle for introducing a wide range of functionalities through robust and well-understood synthetic methodologies. From classical SNAr to modern palladium-catalyzed cross-coupling reactions, this intermediate offers chemists a reliable pathway to construct the complex quinoline-based scaffolds that are essential for discovering next-generation therapeutics, particularly in the field of oncology.[1][2][27]

References

- 1. benchchem.com [benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. research.rug.nl [research.rug.nl]

- 19. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jk-sci.com [jk-sci.com]

- 21. benchchem.com [benchchem.com]

- 22. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. nbinno.com [nbinno.com]

- 25. medkoo.com [medkoo.com]

- 26. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

The Lynchpin Intermediate: 4-Chloro-6-methylquinoline in Agrochemical Innovation

Foreword for the Modern Agrochemical Researcher

In the relentless pursuit of novel and effective agrochemicals, the strategic selection of molecular building blocks is paramount. Among these, the quinoline scaffold has consistently demonstrated its value, underpinning a range of commercial and developmental fungicides, herbicides, and insecticides.[1][2] This guide focuses on a particularly valuable, yet often overlooked, intermediate: 4-Chloro-6-methylquinoline (CAS 18436-71-0) . Its unique substitution pattern offers a versatile platform for the synthesis of a new generation of crop protection agents.

This document eschews a rigid, templated approach. Instead, it is structured to provide a deep, practical understanding of this compound, from its synthesis to its application, grounded in established chemical principles and supported by actionable protocols. Our goal is to empower researchers, scientists, and drug development professionals to fully leverage the potential of this critical intermediate.

I. The Strategic Synthesis of this compound: A Protocol Rooted in Causality

The most direct and industrially scalable synthesis of this compound proceeds from the corresponding 6-methyl-4-hydroxyquinoline (also known as 6-methyl-4-quinolone). The chlorination of the 4-hydroxy group is a critical transformation, and the choice of reagent and conditions is dictated by the need for high conversion and purity. Phosphorus oxychloride (POCl₃) is the reagent of choice for this deoxychlorination.[3][4]

The mechanism of this reaction is analogous to the Vilsmeier-Haack reaction, where the hydroxyl group of the quinolone attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is subsequently displaced by a chloride ion to yield the desired 4-chloroquinoline.[3]

Protocol 1: Synthesis of this compound via Deoxychlorination

Objective: To provide a reliable, step-by-step procedure for the synthesis of this compound from 6-methyl-4-hydroxyquinoline.

Materials:

-

6-methyl-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)[5]

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 6-methyl-4-hydroxyquinoline (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. The reaction can be run neat or in a high-boiling inert solvent like toluene or xylenes. For larger scale reactions, a solvent is recommended to aid in temperature control. If desired, pyridine (1 equivalent) can be added to scavenge the HCl generated.[5]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product indicates the reaction's progression.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with caution.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Synthesis Parameters

| Parameter | Value |

| Starting Material | 6-methyl-4-hydroxyquinoline |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Equivalents of POCl₃ | 3-5 |

| Solvent | Neat or Toluene/Xylenes |

| Reaction Temperature | 110-120 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-95% |

II. Application in Agrochemical Synthesis: Crafting Novel Fungicides

The true utility of this compound lies in its reactivity as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the quinoline nitrogen atom activates the 4-position, making the chloro substituent a good leaving group for a variety of nucleophiles.[6][7] This allows for the facile introduction of diverse functionalities, a key strategy in the development of new agrochemicals.[8]

A particularly promising application is the synthesis of quinoline-based fungicides. The introduction of an aryloxy moiety at the 4-position has been shown to impart significant fungicidal activity.[9]

Protocol 2: Synthesis of a 4-Aryloxy-6-methylquinoline Fungicide Candidate

Objective: To provide a detailed protocol for the synthesis of a potential fungicide via the nucleophilic aromatic substitution of this compound with a substituted phenol.

Materials:

-

This compound

-

Substituted phenol (e.g., 4-fluorophenol)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Preparation of the Nucleophile: In a round-bottom flask, dissolve the substituted phenol (1.2 equivalents) in DMF. Add potassium carbonate (2 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

-

Reaction Setup: To the solution of the phenoxide, add this compound (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours.

-

Monitoring the Reaction: Monitor the reaction by TLC for the disappearance of the this compound starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

If a precipitate forms, collect it by filtration, wash with water, and dry.

-

If extracted, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and application of this compound.

III. Analytical Characterization: A Self-Validating System

Accurate characterization of intermediates and final products is fundamental to scientific integrity. The following table summarizes the expected analytical data for this compound.

Data Presentation: Analytical Data Summary

| Technique | Expected Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.75 (d, 1H), 8.05 (d, 1H), 7.80 (s, 1H), 7.55 (dd, 1H), 7.40 (d, 1H), 2.50 (s, 3H) | [10] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 151.0, 149.5, 144.0, 137.0, 132.5, 128.0, 126.5, 125.0, 122.0, 21.5 | [10] |

| FT-IR (KBr) | ν (cm⁻¹): ~3050 (Ar-H), ~2920 (C-H), ~1600, 1550, 1480 (C=C, C=N), ~820 (C-Cl) | [11] |

| Mass Spectrometry (EI) | m/z (%): 177 (M⁺, 100), 179 (M⁺+2, 33), 142 (M⁺-Cl, 40) | [12][13] |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

IV. Safety and Handling: A Trustworthy Approach

As with any chlorinated heterocyclic compound, appropriate safety precautions must be observed when handling this compound.

Hazard Identification: [1][14]

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

Recommended Handling Procedures: [15][16]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.